2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine
Overview
Description
2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C7H2Cl2FN3 and a molecular weight of 218.02 g/mol . This compound is characterized by the presence of chlorine and fluorine atoms attached to a pyrido[2,3-d]pyrimidine core, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
The primary targets of 2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine are protein kinases . These enzymes play a crucial role in controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
this compound interacts with its targets through a process known as nucleophilic aromatic substitution . This interaction favors the formation of C-4 substituted products . The compound’s degree of lipophilicity, i.e., its affinity for a lipid environment, allows it to diffuse easily into the cells .
Biochemical Pathways
The compound affects various biochemical pathways by inhibiting protein kinases. These include tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Pharmacokinetics
Its lipophilic nature suggests that it may have good absorption and distribution profiles
Result of Action
The inhibition of protein kinases by this compound can lead to the control of cell growth, differentiation, migration, and metabolism . This can result in antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its lipophilic nature allows it to easily diffuse into cells, suggesting that the lipid composition of the cellular environment could influence its action
Biochemical Analysis
Biochemical Properties
2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, this compound can bind to specific receptors on the cell surface, altering the cell’s response to external stimuli .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis (programmed cell death) in certain cancer cell lines by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes . This compound also affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and utilization within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases and receptors, altering their activity. This binding can result in the inhibition or activation of these molecules, leading to changes in downstream signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to this compound has been associated with sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses . At high doses, it can cause toxic or adverse effects, including organ damage and systemic toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body. This compound can affect metabolic flux and alter the levels of specific metabolites within the cell . Understanding these pathways is crucial for optimizing its use in therapeutic applications and minimizing potential side effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Additionally, its lipophilicity allows it to diffuse easily into cells, where it can accumulate in specific compartments . The localization and accumulation of this compound can impact its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence energy production and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloro-6-fluoropyridine with a suitable amine or amide in the presence of a base, such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters, ensuring consistent product quality and yield . The use of high-purity starting materials and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrido[2,3-d]pyrimidine ring.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-amino-4-chloro-6-fluoropyrido[2,3-d]pyrimidine .
Scientific Research Applications
2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-7-fluoropyrido[3,2-d]pyrimidine: Similar in structure but with a different arrangement of the pyridine and pyrimidine rings.
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: Contains a pyrrolo ring instead of a pyrido ring.
Uniqueness
2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of novel pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
2,4-dichloro-6-fluoropyrido[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2FN3/c8-5-4-1-3(10)2-11-6(4)13-7(9)12-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXNBSZGIUHQOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=NC(=N2)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50729193 | |
Record name | 2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50729193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220518-09-1 | |
Record name | 2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50729193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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